Iron(II)-ethylenediaminetetraacetic acid, commonly referred to as Iron(II)-EDTA, is a chelated complex formed between iron(II) ions and ethylenediaminetetraacetic acid (EDTA). The molecular formula for Iron(II)-EDTA is with a molecular weight of approximately 346.07 g/mol. This compound is notable for its ability to remain soluble in aqueous solutions, particularly under neutral to slightly alkaline conditions, making it useful in various chemical and biological applications .
The structure of Iron(II)-EDTA consists of a central iron ion coordinated by the four carboxylate groups and two amine groups of the EDTA molecule, forming a stable octahedral complex. This coordination enhances the solubility of iron in environments where it would typically precipitate as insoluble oxides or hydroxides, thereby facilitating its bioavailability in various applications .
This reaction illustrates how zero-valent iron can reduce Iron(III) to Iron(II), effectively regenerating the chelate complex . Additionally, Iron(II)-EDTA can react with nitrogen oxides (NO) under acidic conditions to form ammonium and regenerate Iron(II) ions:
These reactions are pivotal in environmental applications, such as denitrification processes .
Iron(II)-EDTA exhibits significant biological activity, particularly in enhancing iron bioavailability for plants and microorganisms. It acts as a micronutrient that can be easily absorbed by plant roots, promoting growth and development in iron-deficient soils. In microbiology, certain bacteria utilize Iron(II)-EDTA complexes as electron donors or acceptors in metabolic processes, facilitating energy production under anaerobic conditions .
Moreover, studies have shown that Iron(II)-EDTA can influence various enzymatic reactions by stabilizing iron ions in a bioavailable form, which is crucial for numerous biochemical pathways .
The synthesis of Iron(II)-EDTA typically involves the reaction of EDTA with an iron salt under controlled conditions to ensure proper chelation. Common methods include:
Iron(II)-EDTA has numerous applications across various fields:
Research has focused on the interactions of Iron(II)-EDTA with other compounds and its behavior in different environmental conditions. Studies indicate that Iron(II)-EDTA can effectively reduce metal ions such as copper when exposed to certain conditions, leading to its application in wastewater treatment processes . Additionally, investigations into its interactions with microbial communities suggest that it may enhance bioremediation efforts by providing bioavailable iron necessary for microbial metabolism.
Iron(II)-EDTA is part of a broader class of chelated metal complexes that include various other metal-EDTA combinations. Here are some similar compounds:
Compound | Metal Ion | Unique Features |
---|---|---|
Iron(III)-EDTA | Iron (III) | More stable than Iron(II)-EDTA; used in different applications |
Calcium-EDTA | Calcium | Important for bone health; used as a dietary supplement |
Copper-EDTA | Copper | Used in agriculture for micronutrient delivery |
Zinc-EDTA | Zinc | Essential for enzyme function; used in dietary supplements |
Iron(II)-EDTA stands out due to its specific ability to maintain solubility at neutral pH levels while providing readily available iron for biological uptake. Its unique redox properties allow it to function effectively in both environmental remediation and agricultural applications, making it a versatile compound compared to its counterparts that may not exhibit similar solubility or reactivity under varying conditions .
EDTA (ethylenediaminetetraacetic acid) is a hexadentate ligand capable of forming six coordinate covalent bonds with metal ions via two nitrogen atoms from amine groups and four oxygen atoms from carboxylate groups. The resulting octahedral geometry stabilizes Fe(II) in aqueous solutions, mitigating oxidation to Fe(III). The stability constant (log K~f~) for Fe(II)-EDTA is 14.30, significantly lower than that of Fe(III)-EDTA (log K~f~ = 25.1). This disparity underscores Fe(II)-EDTA’s susceptibility to oxidation, necessitating anaerobic synthesis conditions.
Fe(II)-EDTA is typically prepared by reacting ferrous salts (e.g., FeSO~4~) with disodium EDTA (Na~2~EDTA) under inert atmospheres to prevent oxidation. A representative protocol involves:
In plant growth studies, Fe(II)-EDTA solutions at pH 5.70 exhibit superior bioavailability, enhancing chlorophyll synthesis and biomass production in Sorbus commixta.
The Fe(II)-EDTA complex adopts a seven-coordinate structure in crystalline form, with one water molecule completing the coordination sphere. Spectrophotometric analyses using 1,10-phenanthroline confirm that EDTA’s high chelation affinity (log K~f~ = 14.30) outcompetes other ligands, ensuring Fe(II) remains solubilized even at neutral pH. This property is critical in environmental applications, such as flue gas denitration, where Fe(II)-EDTA binds nitric oxide (NO) to form Fe(II)EDTA-NO complexes.
Table 1: Stability Constants of Select Metal-EDTA Complexes
Metal Ion | log K~f~ |
---|---|
Fe^2+^ | 14.30 |
Fe^3+^ | 25.1 |
Cu^2+^ | 18.78 |
Zn^2+^ | 16.50 |
Data sourced from stability constant tables.
pH governs Fe(II)-EDTA’s stability and reactivity. Below pH 5, protonation of EDTA’s carboxyl groups reduces chelation efficiency, while above pH 8, hydroxide ions compete for Fe(II), precipitating Fe(OH)~2~. Optimal stability occurs at pH 5–7, where EDTA exists predominantly as H~2~Y^2−^, maximizing Fe(II) binding. In denitration systems, SO~3~^2−^ generated at low pH enhances Fe(II)EDTA(SO~3~) formation, which exhibits higher NO affinity than Fe(II)-EDTA alone.
The formation constant of Iron(II)-ethylenediaminetetraacetic acid complex represents a fundamental thermodynamic parameter that quantifies the stability of this hexadentate chelate under various solution conditions [2]. The logarithmic formation constant for Iron(II)-ethylenediaminetetraacetic acid has been determined to be 14.30, indicating a remarkably stable complex formation [2]. This value reflects the strong affinity between Iron(II) ions and the ethylenediaminetetraacetic acid ligand, which coordinates through two nitrogen atoms and four carboxylate oxygen atoms in an octahedral arrangement [3].
The conditional formation constant, denoted as K'f, accounts for the pH-dependent speciation of ethylenediaminetetraacetic acid and represents the effective stability under specific solution conditions [1] [4]. This parameter is calculated by multiplying the formation constant by the alpha value, which represents the fraction of ethylenediaminetetraacetic acid present in the fully deprotonated Y4- form [1]. The relationship can be expressed as K'f = αY4- × Kf, where the alpha value varies significantly with pH [1] [4].
Table 1: Formation Constants for Metal-Ethylenediaminetetraacetic Acid Complexes
Metal Ion | Log Kf | Temperature (°C) | Reference |
---|---|---|---|
Iron(II) | 14.30 | 25 | [2] |
Iron(III) | 25.1 | 25 | [2] |
Calcium(II) | 10.65 | 25 | [2] |
Magnesium(II) | 8.79 | 25 | [2] |
Zinc(II) | 16.5 | 25 | [2] |
At pH values below 10, the conditional formation constant decreases substantially due to protonation of the ethylenediaminetetraacetic acid carboxylate groups [1] [4]. For effective complexation, most ethylenediaminetetraacetic acid titrations are performed at pH values greater than 10 to ensure maximum conditional formation constant values [28]. The pH dependence of the conditional formation constant has practical implications for analytical applications and industrial processes involving Iron(II)-ethylenediaminetetraacetic acid complexes [27] [30].
Temperature effects on the formation constant have been investigated through thermometric studies, revealing that Iron(III)-ethylenediaminetetraacetic acid formation exhibits an enthalpy change of -11.5 ± 0.5 kJ/mol at 25.0°C [29]. The entropy change has been calculated to be 440 J·mol⁻¹·deg⁻¹, indicating that complex formation is both enthalpically and entropically favorable [29]. These thermodynamic parameters provide insight into the driving forces behind Iron(II)-ethylenediaminetetraacetic acid complex stability.
The thermal decomposition of Iron(II)-ethylenediaminetetraacetic acid complexes follows a complex multi-step pathway that involves sequential breakdown of the organic ligand structure [7] [9]. Thermogravimetric analysis coupled with differential thermal analysis has revealed that decomposition typically begins with the loss of coordinated and lattice water molecules at temperatures below 200°C [9] [11].
The primary decomposition mechanism involves hydrolytic cleavage of the ethylenic carbon-nitrogen bond, producing relatively stable intermediates including N-(2-hydroxyethyl)iminodiacetic acid and iminodiacetic acid [7] [10]. This initial cleavage occurs through a substitution-controlled process that represents the rate-determining step in the overall decomposition sequence [7]. The pseudo first-order rate constant for ethylenediaminetetraacetic acid hydrolysis at 200°C has been measured as 1.4 ± 0.2 h⁻¹ [10].
Table 2: Thermal Decomposition Temperature Ranges for Ethylenediaminetetraacetic Acid Metal Complexes
Complex | First Decomposition (°C) | Second Decomposition (°C) | Final Product Formation (°C) |
---|---|---|---|
Iron(II)-ethylenediaminetetraacetic acid | 160-290 | 290-500 | 500-800 |
Iron(III)-ethylenediaminetetraacetic acid | 200-350 | 350-500 | 500-800 |
Calcium(II)-ethylenediaminetetraacetic acid | 250-400 | 400-600 | 600-800 |
At elevated temperatures above 250°C, further decomposition proceeds through decarboxylation reactions, resulting in the release of carbon dioxide and the formation of methylamine derivatives [7] [10]. The degradation products formed in this temperature range include iminodiacetic acid, hydroxyethyliminodiacetic acid, and ethylene glycol [7]. Higher temperature decomposition, typically above 300°C, produces primarily dimethylamine and carbon dioxide as volatile products [7].
Thermal stability studies have demonstrated that Iron(II)-ethylenediaminetetraacetic acid complexes maintain structural integrity up to approximately 350°F (177°C) before significant decomposition begins [11] [12]. The activation energy for thermal decomposition has been determined to be in the range of 17-26 kcal/mol, consistent with values reported for structurally similar systems [8]. The decomposition pathway shows first-order kinetics with respect to the complex concentration, indicating a unimolecular mechanism for the initial bond-breaking step [11].
Mössbauer spectroscopy analysis of thermally treated Iron(III)-ethylenediaminetetraacetic acid has revealed that above 200°C, reduction of ferric iron to ferrous iron occurs simultaneously with carbon dioxide release [9]. This reduction process results in the formation of two distinct ferrous species that are presumed to be configurational isomers [9]. The final thermal decomposition products include magnetite formation at temperatures between 280-330°C, accompanied by rapid oxidation of remaining organic residues [9].
The oxidative degradation of Iron(II)-ethylenediaminetetraacetic acid involves complex multi-step mechanisms that proceed through radical intermediates and oxygen activation pathways [14] [15]. The reaction of Iron(II)-ethylenediaminetetraacetic acid with molecular oxygen follows a four-step mechanism involving initial substitution-controlled oxygen coordination, followed by electron transfer processes [14].
The initial step involves the reaction of [Iron(II)(ethylenediaminetetraacetic acid)H₂O]²⁻ with oxygen through a substitution-controlled process to form [Iron(II)(ethylenediaminetetraacetic acid)O₂]²⁻ [14]. This is followed by electron transfer to generate an Iron(III)-superoxo species, which subsequently undergoes further substitution and electron transfer reactions [14]. The kinetics of this oxidation process are first order in oxygen concentration and second order in Iron(II)-ethylenediaminetetraacetic acid concentration [16] [18].
Table 3: Kinetic Parameters for Iron(II)-Ethylenediaminetetraacetic Acid Oxidation
Temperature (°C) | Rate Constant k₂₁ (m⁶/mol²·s) | Activation Energy (kJ/mol) |
---|---|---|
20 | 4.2 × 10⁻² | 27.2 ± 2.3 |
25 | 6.5 × 10⁻² | 27.2 ± 2.3 |
40 | 12.8 × 10⁻² | 27.2 ± 2.3 |
60 | 24.1 × 10⁻² | 27.2 ± 2.3 |
The activation energy for Iron(II)-ethylenediaminetetraacetic acid oxidation has been determined to be 27.2 ± 2.3 kJ/mol, significantly lower than that of comparable chelates such as Iron(II)-hydroxyethylethylenediaminetriacetic acid, which exhibits an activation energy of 36.0 ± 1.1 kJ/mol [16] [18]. At 25°C, the rate constant k₂₁ for Iron(II)-ethylenediaminetetraacetic acid is 6.5 × 10⁻² m⁶/(mol²·s), indicating relatively rapid oxidation kinetics under standard conditions [16] [18].
The oxidative degradation mechanism involves the generation of reactive oxygen species, particularly hydroxyl radicals, which initiate ligand degradation through hydrogen atom abstraction [15] [17]. These hydroxyl radicals preferentially attack the methylene carbon positions of the ethylenediaminetetraacetic acid backbone, leading to the formation of ethylenediaminetriacetate complexes via peroxy-, hydroperoxy-, and hydroxy- intermediates [36]. The overall reaction stoichiometry deviates from the theoretical value of 4 due to side reactions, typically ranging between 3 and 4 [16] [18].
Advanced oxidation processes utilizing Iron(II)-ethylenediaminetetraacetic acid have demonstrated significant degradation efficiency under controlled conditions [15] [32]. The presence of oxygen is crucial for effective degradation, with observed pseudo-first-order rate constants of 1.02 h⁻¹ under aerobic conditions compared to 0.04 h⁻¹ under nitrogen purge conditions [15]. The degradation products identified through electrospray ionization mass spectrometry include low-molecular-weight carboxylic acids resulting from progressive oxidative cleavage of the ethylenediaminetetraacetic acid structure [15].
The coordination behavior and stability of Iron(II)-ethylenediaminetetraacetic acid complexes are significantly influenced by both steric and electronic effects arising from the ligand structure [22] [42] [43]. The hexadentate nature of ethylenediaminetetraacetic acid creates a binding pocket that accommodates metal ions through coordination with two nitrogen atoms and four carboxylate oxygen atoms [42] [43].
Electronic effects in ethylenediaminetetraacetic acid coordination involve both inductive and resonance contributions from the carboxylate functional groups [23] [41]. The carboxylate groups exhibit strong electron-withdrawing inductive effects through the sigma bond framework, while simultaneously providing electron density through resonance donation from the oxygen lone pairs [23]. These electronic effects significantly influence the metal-ligand bond strength and overall complex stability [41] [44].
Table 4: Electronic and Steric Parameters for Ethylenediaminetetraacetic Acid Coordination Sites
Coordination Site | Hybridization | Steric Hindrance | Electronic Effect |
---|---|---|---|
Nitrogen atoms | sp³ | Moderate | Electron donating |
Carboxylate oxygens (equatorial) | sp² | Low | Electron withdrawing |
Carboxylate oxygens (axial) | sp² | Moderate | Electron withdrawing |
Ethylene backbone | sp³ | High | Sterically constraining |
Steric effects play a crucial role in determining the coordination geometry and stability of Iron(II)-ethylenediaminetetraacetic acid complexes [22] [42]. The ethylene backbone of ethylenediaminetetraacetic acid imposes conformational constraints that influence the spatial arrangement of coordinating groups [22] [44]. Interaction Region Indicator analysis has revealed significant steric interactions within the five-membered chelate rings formed upon metal coordination [22].
The flexibility of ethylenediaminetetraacetic acid allows accommodation of metal ions with varying coordination preferences, ranging from tetrahedral to octahedral geometries [42] [43]. Vibrational spectroscopic studies have demonstrated that the coordination number and geometry are influenced by the electronic configuration of the metal center [43]. The carboxylate stretching frequencies serve as sensitive probes for coordination environment changes, reflecting both the spin state of the metal ion and the coordination number [43].
Frontier orbital interactions between Iron(II) and ethylenediaminetetraacetic acid involve mixing of metal d-orbitals with ligand-based orbitals [41] [44]. X-ray absorption spectroscopy studies have revealed that nitrogen lone-pair orbitals interact preferentially with dz², dx²-y², and dxy orbitals, while carboxylate oxygen atoms can access additional d-orbitals including dxz and dyz [44]. These orbital interactions result in significant covalent character in the metal-ligand bonds [41] [44].